Dabigatran etexilate is a synthetically produced prodrug of dabigatran, classified as a direct thrombin inhibitor. [, ] In scientific research, dabigatran etexilate serves as a valuable tool for investigating thrombin-mediated processes and exploring novel therapeutic approaches for various diseases. [] This prodrug form exhibits favorable pharmacokinetic properties, allowing for oral administration and predictable anticoagulant effects. [] Its mechanism of action, centered on the direct and reversible inhibition of thrombin, makes it a subject of extensive research in thrombosis, inflammation, and cancer. [, ]
Dabigatran etexilate is an anticoagulant medication primarily used for the prevention of stroke and blood clots in patients with atrial fibrillation, as well as for the treatment of deep vein thrombosis and pulmonary embolism. It is a prodrug that is converted in the body to its active form, dabigatran, which directly inhibits thrombin, a key enzyme in the coagulation cascade. The drug was developed by Boehringer Ingelheim and has gained approval in various countries for clinical use.
Dabigatran etexilate is derived from the compound dabigatran, which was first synthesized in the early 2000s. The development of dabigatran etexilate aimed to improve the pharmacokinetic properties of dabigatran, enhancing its oral bioavailability and therapeutic efficacy.
Dabigatran etexilate belongs to the class of direct thrombin inhibitors. It is categorized under anticoagulants and is classified as a small molecule drug.
The synthesis of dabigatran etexilate involves multiple steps, primarily utilizing organic chemistry techniques. A notable method includes the reaction of various intermediates with n-hexyl chloroformate in the presence of suitable bases and solvents.
Technical Details:
The molecular formula for dabigatran etexilate mesylate is , with a molecular weight of approximately 723.86 g/mol for the mesylate salt and 627.75 g/mol for the free base.
Structural Features:
The chemical reactions involved in synthesizing dabigatran etexilate include:
Technical Details:
Dabigatran etexilate functions as a direct thrombin inhibitor. After administration, it is absorbed and converted to dabigatran by esterases in the liver, which removes the hexyloxycarbonyl group.
Dabigatran etexilate has several scientific uses:
Dabigatran etexilate is a double prodrug specifically engineered to overcome the poor oral bioavailability (3-7%) of its active moiety, dabigatran—a potent, competitive thrombin inhibitor (Ki = 4.5 ± 0.2 nmol/L) [8]. The molecular design strategically modifies two critical functional groups:
These modifications increase the prodrug’s log P value, facilitating passive absorption through the gastrointestinal epithelium. Crucially, the design avoids cytochrome P450 metabolism, minimizing drug-drug interactions—a significant advantage over warfarin [7]. Post-absorption, hepatic and intestinal carboxylesterases sequentially hydrolyze the ethyl ester and hexyloxycarbonyl groups, releasing active dabigatran [8].
Table 1: Functional Group Modifications in Dabigatran Etexilate
Active Moiety (Dabigatran) | Prodrug Modification | Biological Purpose |
---|---|---|
Carboxylic acid (─COOH) | Ethyl ester (─COOEt) | Enhanced lipophilicity; CES1 substrate |
Amidino group (─C(=NH)NH₂) | Hexyloxycarbonylamidino (─C(=NOC₆H₁₃)NH₂) | Reduced polarity; CES2 substrate |
The synthesis of dabigatran etexilate mesylate involves multi-step sequences with stringent control over intermediates and polymorph formation. Two patented routes demonstrate critical innovations:
Route 1 (US9533971B2):
Route 2 (Improved Process):
Table 2: Key Synthetic Steps and Conditions
Step | Reagents/Conditions | Key Intermediate | Yield |
---|---|---|---|
Benzimidazole formation | Na₂S₂O₄, 1,4-dioxane/H₂O, 80°C | Ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate | 85% [1] |
Amide coupling | CDI, CH₂Cl₂, then amine derivative | Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate | 92% [3] |
Amidination | HCl/EtOH, then NH₃ gas | Ethyl 3-(2-((4-amidinophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride | 86% [6] |
Mesylate salt formation | Methanesulfonic acid, acetone | Dabigatran etexilate mesylate (Form I) | 95% [5] |
Polymorph Control:The final mesylate salt exists in two anhydrous forms (I and II) and a hemihydrate. Form I (monoclinic, C2/c) is metastable but preferred for development due to:
The activation of dabigatran etexilate involves two enzymatic hydrolysis steps:
Key Characteristics:
Figure: Biotransformation Pathway
Dabigatran Etexilate │ ├── CES2 (Intestine) → BIBR 0951 (Intermediate) │ └── CES1 (Liver) → Dabigatran (Active) │ └── UGTs → Acyl glucuronides (Minor active metabolites)
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2